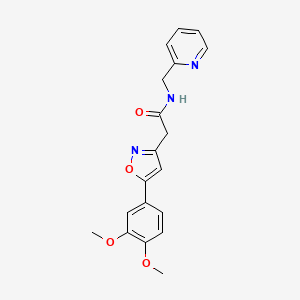

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-16-7-6-13(9-18(16)25-2)17-10-15(22-26-17)11-19(23)21-12-14-5-3-4-8-20-14/h3-10H,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXUYTVORPEOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Addition of the Pyridin-2-ylmethyl Substituent:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its isoxazole-3-yl-acetamide backbone. Comparisons with similar molecules reveal key differences in heterocyclic cores, substituents, and pharmacophores:

Physicochemical Properties

- Heterocyclic Influence: Isoxazole (target) vs. triazole () or oxadiazole () alters polarity and metabolic stability.

- Molecular Weight: Target compound likely exceeds 350 g/mol (inferred from analogs with pyridine/quinoline groups) .

Research Implications and Gaps

- Structural Advantages : The target’s isoxazole-pyridine combination may offer improved binding affinity over benzamide (Rip-B) or triazole derivatives, particularly in CNS targets .

- Synthetic Challenges : Lack of yield data for the target compound suggests optimization is needed.

- Biological Data Gap : Evidence lacks IC₅₀, solubility, or in vivo studies for direct efficacy comparisons.

Biological Activity

The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a member of the isoxazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 341.36 g/mol. The structure features an isoxazole ring, which is known for its diverse biological properties, along with a pyridine moiety that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Isoxazole derivatives often act as enzyme inhibitors. The specific interactions with enzymes can lead to modulation of metabolic pathways relevant in disease states.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological processes.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study focused on substituted isoxazole derivatives demonstrated that compounds similar to this compound showed effective inhibition of cancer cell proliferation. The compound was tested against several cancer lines, revealing promising results:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 46.3 |

| Similar Isoxazole Derivative | A549 (Lung Cancer) | 50.0 |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Isoxazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays indicated that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.

Case Studies

- In Silico Docking Studies : A study utilized molecular docking techniques to assess the binding affinity of the compound to the epidermal growth factor receptor (EGFR). Results indicated favorable binding interactions compared to standard drugs like doxorubicin, suggesting potential as a targeted therapy in cancer treatment .

- Experimental Validation : Following in silico predictions, in vitro experiments confirmed the cytotoxic effects on cancer cell lines, with specific attention to the mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other isoxazole derivatives:

| Compound Name | Biological Activity | IC50 (μg/mL) |

|---|---|---|

| Compound A | Anticancer | 45.0 |

| Compound B | Anti-inflammatory | 40.0 |

| This compound | Anticancer/Anti-inflammatory | 46.3 |

This table illustrates that while the compound shows competitive activity against similar agents, its unique structure may confer distinct advantages in specific therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.